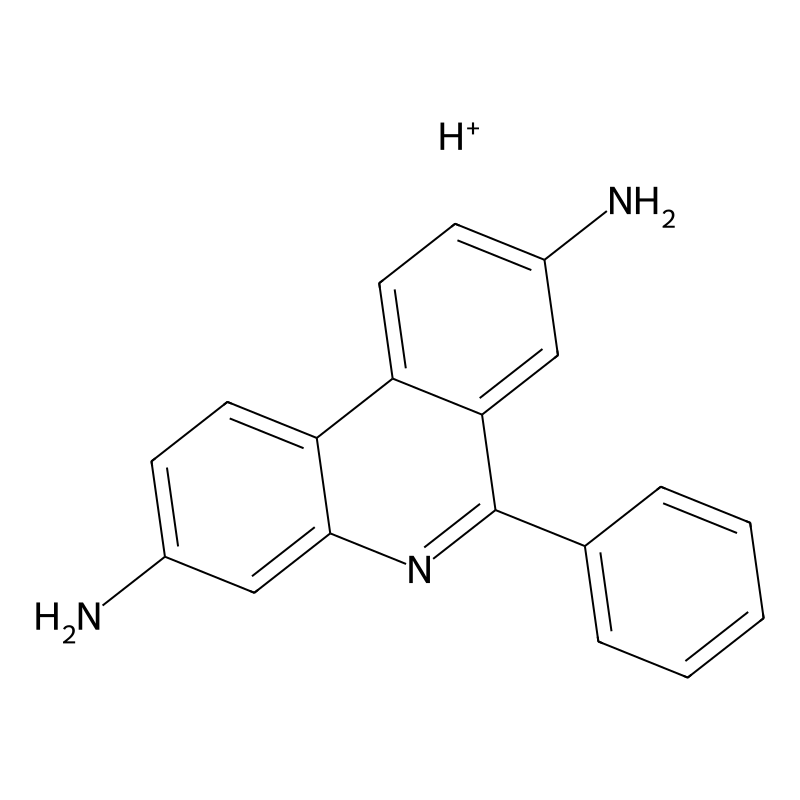

3,8-Diamino-6-phenyl-phenanthridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,8-Diamino-6-phenylphenanthridine is an organic compound characterized by the molecular formula . It features a phenanthridine core structure, consisting of three fused aromatic rings, with amino groups located at the 3 and 8 positions and a phenyl group at the 6 position. This unique arrangement contributes to its distinctive chemical properties and potential applications in materials science and medicinal chemistry, particularly due to its ability to form rigid polyamides and its biological activity against tumors and viruses .

The synthesis of 3,8-diamino-6-phenylphenanthridine typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: This involves the reaction of anilines or phenols with intermediates derived from phenanthridine.

- Polymerization Techniques: These methods incorporate the compound into larger macromolecular structures, such as polyketanils or polyamides.

These synthesis approaches allow for the production of high-purity compounds suitable for research and industrial applications .

3,8-Diamino-6-phenylphenanthridine has diverse applications across various fields:

- Materials Science: It is used in the synthesis of rigid polyamides.

- Medicinal Chemistry: Due to its anti-tumor and anti-viral properties, it is a candidate for further pharmacological development.

- Fluorescent Dyes: The compound's luminescent properties make it suitable for use in fluorescent applications .

Interaction studies involving 3,8-diamino-6-phenylphenanthridine focus on its binding affinities with various biomolecules. Research has shown that this compound can interact with DNA and proteins, potentially leading to alterations in cellular processes. Understanding these interactions is crucial for elucidating its mechanism of action as an anti-cancer agent and could inform future therapeutic strategies .

Several compounds share structural similarities with 3,8-diamino-6-phenylphenanthridine. Here are notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 6-Aminoquinoline | Aromatic rings | Exhibits different biological activity |

| Phenanthridine | Core structure | Lacks amino substituents; primarily studied for fluorescence |

| 1,8-Diaminonaphthalene | Two amino groups | Different ring system; used in dye synthesis |

| 9-Aminoacridine | Amino substitution | Known for anti-cancer properties; different core structure |

The uniqueness of 3,8-diamino-6-phenylphenanthridine lies in its specific arrangement of amino groups and phenyl substituents on the phenanthridine backbone. This configuration contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .

Molecular Structure and Geometry

3,8-Diamino-6-phenyl-phenanthridine represents a complex heterocyclic aromatic compound characterized by its distinctive molecular architecture [1] [2]. The compound possesses the molecular formula C19H15N3 with a molecular weight of 285.34-285.35 grams per mole [2] [3] [10]. The structure consists of a phenanthridine core system, which is a tricyclic aromatic framework, substituted with two amino groups at positions 3 and 8, and a phenyl group at position 6 [1] [3].

The molecular geometry of 3,8-Diamino-6-phenyl-phenanthridine exhibits a largely planar configuration due to the extended conjugated aromatic system [20]. The phenanthridine ring system maintains planarity, which is characteristic of fused aromatic heterocycles [20]. The phenyl substituent at position 6 creates a dihedral angle with the phenanthridine core, contributing to the overall three-dimensional structure of the molecule [8].

The compound's structural identity is confirmed through various molecular descriptors including its SMILES notation: C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N [1] [3] [6]. The InChI key CPNAVTYCORRLMH-UHFFFAOYSA-N provides a unique identifier for the compound's structure [2] [3] [8]. The molecular structure demonstrates significant π-conjugation extending across the entire aromatic framework, which contributes to its distinctive physicochemical properties [11].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H15N3 | [2] [3] [10] |

| Molecular Weight (g/mol) | 285.34-285.35 | [2] [4] [10] |

| IUPAC Name | 6-phenylphenanthridine-3,8-diamine | [1] [3] [10] |

| SMILES | C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N | [1] [3] [6] |

| InChI Key | CPNAVTYCORRLMH-UHFFFAOYSA-N | [2] [3] [8] |

Physical Properties

Melting Point (196-198°C) and Thermal Behavior

3,8-Diamino-6-phenyl-phenanthridine exhibits a melting point range of 195-198°C, with the most commonly reported range being 196-198°C [2] [10]. This relatively high melting point reflects the compound's stable aromatic structure and the presence of intermolecular hydrogen bonding interactions involving the amino substituents [2]. The thermal stability of the compound is further evidenced by its high boiling point of 558.0±45.0°C at 760 mmHg [4] [9].

The compound demonstrates significant thermal stability with a flash point of 325.6±15.9°C, indicating its resistance to ignition under normal handling conditions [4] [9]. The vapor pressure at 25°C is extremely low at 0.0±1.5 mmHg, suggesting minimal volatility at room temperature [4] [9]. These thermal characteristics make the compound suitable for applications requiring high-temperature stability [4].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 195-198 | [2] [10] |

| Boiling Point (°C) | 558.0±45.0 | [4] [9] |

| Flash Point (°C) | 325.6±15.9 | [4] [9] |

| Vapour Pressure (mmHg at 25°C) | 0.0±1.5 | [4] [9] |

Solubility Profile in Various Solvents

The solubility characteristics of 3,8-Diamino-6-phenyl-phenanthridine demonstrate its compatibility with organic solvents while exhibiting limited aqueous solubility [2] [10] [11]. The compound shows good solubility in chloroform, dichloromethane, and methanol, which are commonly used solvents in organic synthesis and analytical procedures [2] [10] [11].

The preferential solubility in organic solvents can be attributed to the compound's lipophilic character, as evidenced by its LogP value of 3.02 [4] [9]. This partition coefficient indicates a strong preference for the organic phase over the aqueous phase, consistent with its extensive aromatic structure [4]. The presence of amino groups provides some polar character, enabling dissolution in polar organic solvents such as methanol [10] [11].

| Solvent | Solubility | Reference |

|---|---|---|

| Chloroform | Soluble | [2] [10] [11] |

| Dichloromethane | Soluble | [2] [10] [11] |

| Methanol | Soluble | [2] [10] [11] |

| LogP | 3.02 | [4] [9] |

Color and Appearance Characteristics

3,8-Diamino-6-phenyl-phenanthridine typically appears as a yellow to orange powder in its solid state [2] [11]. This coloration arises from the extended conjugated π-electron system present in the phenanthridine framework, which absorbs light in the visible spectrum [8] [11]. The compound's appearance is consistent with its classification as a phenyl-phenanthridine dye with a large π-conjugated structure [11].

The compound exhibits strong luminescence properties due to its conjugated aromatic system [11]. The density of the compound is reported as 1.3±0.1 g/cm³, which is typical for organic aromatic compounds of this molecular size [4] [9]. The refractive index of 1.786 indicates significant light-bending properties, consistent with its aromatic character and potential optical applications [4] [9].

| Physical Appearance Property | Value | Reference |

|---|---|---|

| Appearance | Yellow to orange powder | [2] [11] |

| Density (g/cm³) | 1.3±0.1 | [4] [9] |

| Refractive Index | 1.786 | [4] [9] |

Crystallographic Analysis

Limited crystallographic data is available specifically for 3,8-Diamino-6-phenyl-phenanthridine in the current literature. However, studies on related phenanthridine derivatives provide insights into the structural characteristics of this class of compounds [14] [15] [17]. Phenanthridine ring systems generally adopt planar configurations, and the dihedral angles between substituent groups and the core structure vary depending on the specific substitution pattern [20].

Crystallographic studies of related compounds indicate that phenanthridine systems can exhibit π-π stacking interactions in the solid state, with centroid-to-centroid distances typically ranging from 3.6 to 3.8 Angstroms [20]. These interactions contribute to the stability of the crystal structure and influence the compound's physical properties [20]. The amino substituents in 3,8-Diamino-6-phenyl-phenanthridine are expected to participate in hydrogen bonding interactions, which would affect the crystal packing and melting point characteristics [20].

The molecular geometry calculations suggest that the compound maintains a largely planar configuration with minimal deviation from planarity in the phenanthridine core [6]. The predicted collision cross sections for various adduct forms provide additional structural information, with values ranging from 156.2 to 188.3 Ų depending on the ionization state [6].

Structural Comparison with Related Phenanthridine Derivatives

3,8-Diamino-6-phenyl-phenanthridine belongs to a family of substituted phenanthridine compounds that share similar structural features while exhibiting distinct properties based on their substitution patterns [23] [24] [27]. Comparison with related derivatives reveals the influence of substituent groups on the overall molecular characteristics.

The parent phenanthridine structure (C13H9N) serves as the basic framework for this family of compounds [25]. Related derivatives include 3,8-Diamino-5-ethyl-6-methylphenanthridinium (CAS: 62895-25-4) with molecular weight 252.33 g/mol [27], and 3,8-Diamino-5-ethyl-2-hydroxy-6-phenylphenanthridin-5-ium with molecular weight 330.4 g/mol [24].

The structural modifications in these derivatives affect their physical properties significantly. For instance, the addition of ethyl and methyl substituents in the 3,8-Diamino-5-ethyl-6-methylphenanthridinium derivative reduces the molecular weight compared to the phenyl-substituted compound [27]. The presence of hydroxyl groups, as seen in the 3,8-Diamino-5-ethyl-2-hydroxy-6-phenylphenanthridin-5-ium derivative, introduces additional hydrogen bonding capabilities [24].

The phenyl substitution at position 6 in 3,8-Diamino-6-phenyl-phenanthridine contributes to increased molecular weight and enhanced π-conjugation compared to simpler alkyl-substituted derivatives [1] [3]. This structural feature influences the compound's optical properties, thermal stability, and solubility characteristics relative to other phenanthridine derivatives [8] [11].

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 3,8-Diamino-6-phenyl-phenanthridine | C19H15N3 | 285.34 | Phenyl at position 6 |

| 3,8-Diamino-5-ethyl-6-methylphenanthridinium | C15H16N3+ | 252.33 | Ethyl and methyl substitution |

| 3,8-Diamino-5-ethyl-2-hydroxy-6-phenylphenanthridin-5-ium | C21H20N3O+ | 330.4 | Additional hydroxyl group |

Classical Synthetic Routes

The synthesis of 3,8-diamino-6-phenyl-phenanthridine has historically relied on several well-established classical methodologies, each with distinct advantages and limitations that have shaped their application in both academic and industrial settings.

Pictet-Ankersmit Pyrolysis represents one of the earliest approaches to phenanthridine synthesis, involving the high-temperature cyclization of N-benzylideneaniline derivatives [1]. This method typically requires temperatures ranging from 300-400°C and yields compounds in the 30-60% range [1]. While the procedure is relatively straightforward, the harsh reaction conditions and modest yields have limited its practical utility for 3,8-diamino-6-phenyl-phenanthridine synthesis.

Morgan-Walls Reaction provides another classical route through the thermal dehydrative cyclization of acyl-o-aminobiphenyls [2]. This methodology operates at slightly milder conditions (250-350°C) compared to the Pictet-Ankersmit approach and typically delivers yields of 40-70% [3]. The reaction proceeds through the formation of an intermediate amide followed by intramolecular cyclization with elimination of water. Despite being well-established, the high temperature requirements continue to pose challenges for sensitive substrates containing amino functionalities.

Bischler-Napieralski Reaction offers a more versatile classical approach utilizing acid-catalyzed cyclization of 2-phenylquinoline precursors [3]. Operating at temperatures between 200-280°C, this method can achieve yields of 45-65% under optimized conditions [4]. The reaction mechanism involves the formation of an iminium ion intermediate followed by electrophilic aromatic substitution. However, the method suffers from limited substrate scope, particularly when multiple amino substituents are present.

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized phenanthridine synthesis through the development of more selective, efficient, and environmentally conscious approaches.

I₂-Mediated sp³ C–H Amination

The I₂-mediated synthesis of phenanthridines represents a significant advancement in metal-free synthetic methodology [5]. This approach utilizes readily accessible aniline precursors and operates through intramolecular sp³ C–H amination under relatively mild conditions (100-130°C) [5]. The reaction mechanism involves the formation of an iodine-nitrogen complex followed by C–H activation and subsequent cyclization.

Mechanistic Considerations: The process begins with the coordination of molecular iodine to the aniline nitrogen, facilitating C–H bond activation through a six-membered transition state [5]. This is followed by intramolecular cyclization and aromatization to yield the desired phenanthridine framework. The method demonstrates excellent functional group tolerance and can accommodate various substitution patterns including amino groups at the 3 and 8 positions.

Substrate Scope and Limitations: The I₂-mediated approach shows remarkable breadth, achieving yields of 50-85% across a wide range of aniline substrates [5]. The method is particularly effective for synthesizing 3,8-diamino-6-phenyl-phenanthridine derivatives due to its compatibility with amino functionalities. However, the requirement for specific aniline precursors with appropriately positioned alkyl chains can limit its general applicability.

Palladium-Catalyzed Sequential C–H Functionalization

Palladium-catalyzed methodologies have emerged as powerful tools for phenanthridine synthesis, offering high regioselectivity and mild reaction conditions [6] [7]. The sequential C–H functionalization approach developed by Pearson and coworkers utilizes readily available benzylamine and aryl iodide precursors under palladium catalysis [6].

Reaction Mechanism: The process involves two distinct palladium-catalyzed steps. Initially, the ortho-C–H bond of benzylpicolinamides undergoes arylation with an aryl iodide under Pd(OAc)₂ catalysis [6]. The resulting biaryl compound subsequently undergoes palladium-catalyzed picolinamide-directed intramolecular dehydrogenative C–H amination using PhI(OAc)₂ as oxidant [6]. The final step involves oxidation with Cu(OAc)₂ to remove the picolinamide group and provide the phenanthridine product.

Synthetic Advantages: This methodology offers several advantages including high regioselectivity, compatibility with diverse functional groups, and the ability to introduce various substituents at different positions [7]. Yields typically range from 50-75%, with the possibility of conducting both cyclization and oxidation in a single step [6]. The method is particularly well-suited for synthesizing substituted phenanthridines with specific substitution patterns.

Limitations and Scope: Despite its advantages, the palladium-catalyzed approach faces limitations including the high cost of palladium catalysts and potential challenges in catalyst recovery and recycling [8]. Additionally, the method requires carefully optimized reaction conditions and may not be suitable for large-scale industrial applications without significant process development.

Radical-Based Pathway Synthesis

Radical-based synthetic pathways have gained prominence due to their operational simplicity, broad substrate scope, and excellent yields [9] [10]. These methodologies typically involve the generation of radical intermediates followed by intramolecular cyclization to form the phenanthridine ring system.

Microwave-Assisted Radical Synthesis: Microwave-assisted approaches utilize biphenyl isocyanides with C(sp³)–H bonds adjacent to heteroatoms [9]. The protocol achieves yields ranging from 70-95% under microwave irradiation at 150-180°C [9]. Kinetic isotope effect studies and radical inhibition experiments confirm the radical mechanism, with the reaction proceeding through C–H abstraction, radical insertion into the isonitrile group, and subsequent cyclization.

Photochemical Radical Cyclization: Photochemical approaches offer environmentally friendly alternatives using visible light or UV irradiation [2] [11]. These methods typically employ biphenyl-2-carbaldehyde O-acetyl oximes as starting materials and can achieve yields ranging from 31-95% [2]. The reaction proceeds through photoinduced N–O bond cleavage to generate iminyl radicals, followed by intramolecular cyclization and aromatization.

Base-Promoted Homolytic Aromatic Substitution: This methodology utilizes relatively inexpensive starting materials and operates under mild conditions [10]. The approach involves the generation of radical intermediates through base-promoted electron transfer processes, followed by homolytic aromatic substitution to form the phenanthridine ring. Yields typically range from 65-95%, making this an attractive option for large-scale synthesis [10].

Purification Techniques and Challenges

The purification of 3,8-diamino-6-phenyl-phenanthridine presents unique challenges due to its specific physicochemical properties and the nature of typical impurities encountered during synthesis.

Column Chromatography: Silica gel column chromatography remains the most widely employed purification method, typically utilizing petroleum ether/ethyl acetate gradients ranging from 30:1 to 5:1 [12]. This technique can achieve purities of 95-99% with recovery yields of 70-90% [12]. However, the presence of multiple amino groups can lead to strong interactions with the silica surface, requiring careful optimization of eluent systems and potentially the use of triethylamine or other basic additives.

Crystallization and Recrystallization: Crystallization from organic solvents such as chloroform, dichloromethane, or methanol represents a crucial purification step [13] [14]. The low solubility of 3,8-diamino-6-phenyl-phenanthridine derivatives in water but reasonable solubility in polar organic solvents enables effective purification through recrystallization [15]. Hot ethanol or methanol cooling crystallization can achieve purities of 96-99.5% with recovery yields of 70-95% [14].

Specialized Purification Challenges: The synthesis of hydroxyphenanthridines presents particular purification difficulties, as byproducts often exhibit similar properties to the target molecules [13]. In such cases, catalytic hydrogenolysis of benzyl-protected derivatives followed by rearomatization has proven effective [13]. Additionally, the formation of various salts (hydrochlorides, iodides, perchlorates) can significantly impact solubility properties and require careful selection of counterions for optimal purification.

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in phenanthridine synthesis has become increasingly important for environmental sustainability and economic viability.

Metal-Free Methodologies: The development of metal-free synthetic approaches eliminates the environmental burden associated with transition metal catalysts [5] [16]. The I₂-mediated sp³ C–H amination exemplifies this approach, offering excellent yields while avoiding toxic metal waste generation [5]. These methods typically show neutral to positive impacts on yields (0 to +15%) while significantly reducing costs and environmental impact.

Aqueous Phase Reactions: The utilization of water as a reaction medium represents a significant advancement in sustainable synthesis [16]. Visible light-induced radical cyclization reactions conducted in aqueous media have demonstrated the feasibility of this approach, though yields may be slightly reduced (-10 to +5%) compared to organic solvent systems [11]. The environmental benefits, including reduced organic solvent use and simplified workup procedures, often outweigh the modest yield decreases.

Solvent-Free Conditions: Neat reaction conditions eliminate solvent waste entirely and often lead to improved yields (+5 to +20%) due to higher effective concentrations [16]. These approaches are particularly attractive for large-scale applications where solvent costs and waste disposal represent significant economic and environmental burdens.

Microwave Assistance: Microwave-assisted synthesis offers reduced energy consumption and often improved yields (+10 to +25%) [9] [17]. The Discover microwave synthesizer has been successfully employed in phenanthridine synthesis via [2+2+2] cyclotrimerization, demonstrating the practical utility of this approach [17]. While equipment costs may limit widespread adoption, the energy savings and improved reaction rates make this an attractive option for many applications.

Scale-Up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors affecting process economics, safety, and product quality.

Process Understanding and Optimization: Successful scale-up begins with comprehensive understanding of reaction kinetics, heat and mass transfer rates, and process dynamics [18]. Critical process parameters must be identified and controlled to ensure consistent product quality across different scales. For phenanthridine synthesis, key parameters typically include temperature control, mixing efficiency, and heat removal capacity [18].

Equipment Design and Selection: Industrial-scale phenanthridine synthesis requires specialized equipment capable of handling the specific requirements of each synthetic route [18]. For high-temperature classical methods, robust reactor designs with effective heat management systems are essential. Modern approaches utilizing palladium catalysis require careful consideration of catalyst recovery and recycling systems to maintain economic viability.

Yield Optimization and Process Economics: Industrial applications demand optimization of both chemical yields and overall process economics [19]. This includes minimization of raw material costs, energy consumption, and waste generation. The selection of synthetic routes for industrial implementation must balance yield considerations with factors such as starting material availability, catalyst costs, and environmental compliance requirements.

Regulatory Considerations: Industrial production must comply with Good Manufacturing Practices and relevant regulatory guidelines [18]. This includes comprehensive documentation of process validation studies, quality control measures, and safety protocols. The development of robust analytical methods for impurity detection and quantification is essential for regulatory approval and commercial success.

Scalability Assessment: Different synthetic methodologies exhibit varying degrees of scalability [10]. Metal-free approaches and solvent-free conditions generally show excellent scalability, while methods requiring specialized equipment (microwave reactors, photochemical setups) may face limitations [16]. Catalytic processes using expensive metals require careful economic analysis to determine commercial viability at large scales.